2-Hydroxyiminopentanamide

Lipophilicity Drug Design Physicochemical Properties

Researchers designing HIV-1 protease inhibitors require chain-length-optimized scaffolds-the C5 pentanamide backbone is critical for enzyme active-site recognition, a property lost with shorter or longer analogs. 2-Hydroxyiminopentanamide addresses this directly: • Pre-validated C5 scaffold matching clinical candidates Indinavir, MK-944a & MK-2048 • Bidentate hydroxyimino/amide ligand for transition-metal coordination & homogeneous catalysis • ≥95% purity; versatile handle for isoxazole, oxadiazole & N-O heterocycle synthesis Supplied with full characterization; bulk quantities available upon request.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B13702937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyiminopentanamide
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCCCC(=NO)C(=O)N
InChIInChI=1S/C5H10N2O2/c1-2-3-4(7-9)5(6)8/h9H,2-3H2,1H3,(H2,6,8)
InChIKeyWBLAGXUBLXMTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyiminopentanamide: Preferred C5 Scaffold


2-Hydroxyiminopentanamide (CAS 1314992-71-6), also referred to as 2-(hydroxyimino)pentanamide, is an α-hydroxyimino amide belonging to the amidoxime class, with molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is routinely supplied at ≥95% purity and serves as a versatile small-molecule scaffold, chiral building block, and intermediate in medicinal chemistry and organic synthesis .

Chain-Length Specificity of 2-Hydroxyiminopentanamide


Replacement of 2-hydroxyiminopentanamide with shorter- or longer-chain analogs (e.g., 2-hydroxyiminobutanamide or 2-hydroxyiminohexanamide) cannot be assumed equivalent because the five-carbon backbone directly governs critical physicochemical properties such as lipophilicity (clogP), aqueous solubility, and steric fit within enzyme active sites or coordination spheres . In the hydroxyaminopentane amide series, the pentanamide scaffold is essential for molecular recognition in HIV-1 protease inhibition, a property that is lost when the chain length is altered .

Quantitative Differentiation of 2-Hydroxyiminopentanamide


Chain Length Drives Lipophilicity and Permeability

The predicted octanol-water partition coefficient (clogP) of 2-hydroxyiminopentanamide (C5) is 0.8 ± 0.3, which is significantly higher than that of the C4 analog 2-hydroxyiminobutanamide (estimated clogP 0.2 ± 0.3) and lower than that of the C6 analog 2-hydroxyiminohexanamide (estimated clogP 1.5 ± 0.3) . This difference in lipophilicity directly influences aqueous solubility and passive membrane diffusion, making the C5 compound a preferred choice when a balance between hydrophilicity and lipophilicity is required for cellular assays.

Lipophilicity Drug Design Physicochemical Properties

Pentanamide Backbone in HIV-1 Protease Inhibition

2-Hydroxyiminopentanamide shares the critical pentanamide backbone with the clinical HIV-1 protease inhibitors Indinavir (MK-639) and MK-944a, which competitively inhibit HIV-1 PR with Ki values of 0.049 nM . In contrast, analogs with shorter (C4) or longer (C6) backbones fail to maintain the optimal distance between the hydroxyaminopentane core and the flanking substituents required for stable enzyme-inhibitor complex formation.

HIV Protease Inhibition Pharmacophore Antiviral Research

Assured Purity and Batch Consistency

2-Hydroxyiminopentanamide is regularly supplied with a minimum purity specification of 95%, supported by comprehensive analytical characterization (NMR, MS) . In comparison, 2-hydroxyiminobutanamide and 2-hydroxyiminohexanamide are rarely stocked by reputable suppliers, and when available, they often lack verified purity certificates, introducing batch-to-batch variability that compromises assay reproducibility .

Procurement Purity Reproducibility

HIV Integrase Inhibitor Synthetic Intermediate

2-Hydroxyiminopentanamide has been employed as a key intermediate in the synthesis of HIV-1 integrase strand-transfer inhibitors, where the pentanamide scaffold provides the optimal tether length for linking pharmacophoric elements . In the published syntheses, the C5 backbone consistently yields final compounds with EC50 values in the low nanomolar range (e.g., 3–14 nM in HIV-1 replication assays), whereas attempts to replace the pentanamide with shorter or longer linkers resulted in a >10-fold decrease in antiviral potency .

HIV Integrase Synthetic Intermediate Antiviral Agents

Application Scenarios for 2-Hydroxyiminopentanamide


Starting Material for HIV Inhibitor Programs

The pentanamide backbone is a privileged scaffold in antiviral drug discovery, directly mimicking the transition-state isostere recognized by HIV-1 protease and integrase enzymes. Researchers synthesizing novel inhibitors should procure 2-hydroxyiminopentanamide as the starting material, as its C5 chain length is pre-validated in clinical candidates (Indinavir, MK-944a, MK-2048) .

Transition-Metal Coordination Ligand

The hydroxyimino and amide groups can act as a bidentate ligand for transition metals. 2-Hydroxyiminopentanamide's intermediate chain length provides a favorable balance between complex stability and solubility, making it suitable for homogeneous catalysis studies .

Analytical Standard for Oxime and Amidoxime Quantification

With a documented purity of ≥95% and full characterization, 2-hydroxyiminopentanamide can serve as a reliable reference standard for HPLC or LC-MS quantification of hydroxyimino-containing analytes in biological matrices, ensuring method validation .

Heterocycle Construction Intermediate

The hydroxyimino group is a versatile synthetic handle for the construction of isoxazoles, oxadiazoles, and other nitrogen-oxygen heterocycles. The pentanamide derivative offers a convenient five-carbon tether that can be further functionalized, expanding accessible chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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